1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid
Overview
Description
1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid is a chemical compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.12 g/mol. This compound is known for its unique structure, which includes a four-membered azetidine ring and a bromophenyl group. It has various applications in scientific research, particularly in the fields of chemistry and medicinal chemistry.
Mechanism of Action
Target of Action
Azetidines and their derivatives are known to be valuable compounds in pharmaceutical and agrochemical research
Mode of Action
Azetidines, in general, have a unique reactivity driven by a considerable ring strain, which can be triggered under appropriate reaction conditions . This allows them to interact with their targets in a unique manner. More research is needed to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Azetidines are known to be involved in various biochemical processes due to their unique reactivity
Preparation Methods
The synthesis of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid involves several steps. One common method includes the reaction of 3-bromobenzylamine with ethyl 3-oxobutanoate to form an intermediate, which is then cyclized to produce the azetidine ring . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and solvents like tetrahydrofuran or dimethylformamide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium iodide or lithium aluminum hydride.
Scientific Research Applications
1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Comparison with Similar Compounds
1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid: This compound has a chlorine atom instead of a bromine atom, which can lead to differences in reactivity and biological activity.
1-[(3-Methylphenyl)methyl]azetidine-3-carboxylic acid: The presence of a methyl group instead of a bromine atom can affect the compound’s chemical properties and its interactions with molecular targets.
1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid: The fluorine atom can influence the compound’s stability and reactivity, making it suitable for different applications.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-3-1-2-8(4-10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEDOYNWVDOTMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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